3-Bromo-2-chloro-6-ethoxyquinoline
Description
Significance of Quinoline (B57606) Scaffold in Advanced Organic Synthesis
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in organic chemistry. rsc.orgtandfonline.com Its aromatic nature and the presence of a nitrogen heteroatom endow it with unique electronic properties, making it a versatile building block for the synthesis of complex molecules. tandfonline.comtandfonline.com The quinoline nucleus is amenable to a wide array of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for precise functionalization at various positions on the ring. tandfonline.com This adaptability has made quinoline and its derivatives key components in the development of pharmaceuticals, agrochemicals, and materials science. chemimpex.com The strategic modification of the quinoline core is a fundamental approach in drug discovery, enabling chemists to fine-tune the pharmacological profiles of bioactive compounds. chemimpex.com
Overview of Halogenated and Alkoxy-Substituted Quinolines in Contemporary Chemical Research
The introduction of halogen atoms and alkoxy groups onto the quinoline scaffold significantly influences its chemical reactivity and biological activity. Halogenation, the process of introducing one or more halogen atoms, is a critical tool in medicinal chemistry. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com For instance, halogenated quinolines are a known class of antibiofilm agents.
Alkoxy groups, such as the ethoxy group, also play a vital role. They can modulate a compound's solubility and electronic properties and can serve as handles for further synthetic modifications. The combination of both halogen and alkoxy substituents on a quinoline ring, as seen in 3-Bromo-2-chloro-6-ethoxyquinoline, creates a highly functionalized and reactive intermediate. chemimpex.com Such polysubstituted quinolines are of great interest as they serve as precursors for more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and advanced materials. tandfonline.comchemimpex.com The specific placement of bromo, chloro, and ethoxy groups offers multiple reaction sites for cross-coupling reactions and other transformations, making them valuable assets in combinatorial chemistry and the generation of compound libraries. crysdotllc.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrClNO |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3 |
InChI Key |
LASVALWFPBDPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origin of Product |
United States |
The Chemical Profile of 3 Bromo 2 Chloro 6 Ethoxyquinoline
3-Bromo-2-chloro-6-ethoxyquinoline is a solid organic compound characterized by its distinct substitution pattern. This trifunctionalized quinoline (B57606) is primarily recognized as a chemical building block or intermediate, available from various commercial suppliers for research and development purposes. crysdotllc.combldpharm.com Its value lies in the strategic placement of its substituents, which allows for selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1447953-02-7 | crysdotllc.combldpharm.com |
| Molecular Formula | C₁₁H₉BrClNO | crysdotllc.combldpharm.com |
| Molecular Weight | 286.55 g/mol | crysdotllc.com |
| Form | Solid | sigmaaldrich.com |
Synthesis and Reactivity
The synthesis of a similar compound, 3-benzyl-6-bromo-2-chloroquinoline, involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) to induce cyclization and chlorination. tandfonline.com A subsequent nucleophilic substitution could then be used to introduce the alkoxy group. In the case of 3-Bromo-2-chloro-6-ethoxyquinoline, a precursor such as 6-bromo-2-chloroquinolin-6-ol could potentially be etherified with an ethylating agent. The presence of both a chloro group at the 2-position and a bromo group at the 3-position indicates a molecule designed for sequential, site-selective reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to build more complex structures.
Spectroscopic Characterization Techniques
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, the fragmentation pattern observed in its mass spectrum would be crucial for confirming its elemental composition and the connectivity of its atoms.
The molecular ion peak (M⁺) for this compound would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 286.55 g/mol . A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. The most intense peaks would correspond to [M]⁺, [M+2]⁺, and [M+4]⁺, with their relative intensities being a product of the isotopic abundances of bromine and chlorine.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways, primarily involving the cleavage of the substituents from the quinoline core. Common fragmentation patterns for halogenated aromatic compounds include the loss of the halogen atoms as radicals.
Expected Fragmentation Pathways:
Loss of a bromine radical (•Br): This would result in a significant fragment ion peak at [M-79]⁺ and [M-81]⁺.
Loss of a chlorine radical (•Cl): This would lead to fragment ion peaks at [M-35]⁺ and [M-37]⁺.
Loss of the ethoxy group: Cleavage of the ether bond could occur in two ways:
Loss of an ethyl radical (•C₂H₅) would give a fragment at [M-29]⁺.
Loss of an ethoxy radical (•OC₂H₅) would result in a fragment at [M-45]⁺.
Sequential loss of substituents: Fragments corresponding to the sequential loss of the various substituents, such as the loss of both bromine and chlorine, or the loss of a halogen and the ethoxy group, would also be anticipated.
The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, provides a high degree of confidence in the structural assignment of this compound.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
| [C₁₁H₉BrClNO]⁺ | Molecular Ion | 285/287/289 |
| [C₁₁H₉ClNO]⁺ | Loss of •Br | 206/208 |
| [C₁₁H₉BrNO]⁺ | Loss of •Cl | 250/252 |
| [C₉H₆BrClNO]⁺ | Loss of C₂H₅ | 256/258/260 |
| [C₁₁H₉BrCl]⁺ | Loss of •O | 269/271/273 |
Note: The m/z values are presented for the most abundant isotopes and their isotopic variants.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural components.
The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Expected IR Absorption Bands:
Aromatic C-H stretching: Absorption bands in the region of 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the quinoline ring.
Aliphatic C-H stretching: The ethoxy group would give rise to C-H stretching vibrations in the range of 2980-2850 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system would appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the ethoxy group are expected to produce strong absorption bands in the 1250-1000 cm⁻¹ region.
C-Cl stretching: The stretching vibration of the carbon-chlorine bond typically appears in the 850-550 cm⁻¹ range. The exact position can be influenced by the surrounding molecular structure.
C-Br stretching: The carbon-bromine bond stretching vibration is expected to be observed at lower frequencies, typically in the 680-515 cm⁻¹ region.
Aromatic C-H out-of-plane bending: The substitution pattern on the benzene ring of the quinoline system would be reflected in the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
The combination of these characteristic absorption bands provides a spectral fingerprint for this compound, confirming the presence of the quinoline core, the ethoxy group, and the halogen substituents.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2980-2850 |
| C=C / C=N (Aromatic) | Stretching | 1600-1450 |
| C-O-C (Ether) | Asymmetric/Symmetric Stretching | 1250-1000 |
| C-Cl | Stretching | 850-550 |
| C-Br | Stretching | 680-515 |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline, allows for a detailed prediction of its solid-state conformation and packing. nih.gov
A single crystal X-ray diffraction experiment on a suitable crystal of this compound would yield precise atomic coordinates, from which the exact molecular geometry can be determined. The quinoline ring system is expected to be essentially planar. The substituents—bromine, chlorine, and the ethoxy group—will have specific orientations relative to this plane.
Based on the analysis of analogous structures, the following crystallographic parameters can be anticipated. nih.govtandfonline.com
Table 3: Predicted Crystallographic Data for this compound (based on analogous structures)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Z (molecules per unit cell) | 4 |
These values are estimations based on published data for similar substituted quinoline derivatives and serve as a guide for what might be expected.
The conformation of the ethoxy group will be a key feature of the crystal structure. The C-C-O-C torsion angles will define its orientation relative to the quinoline ring. It is likely that the ethyl group will adopt a staggered conformation to minimize steric hindrance.
Expected Intermolecular Interactions:
Halogen Bonding: The electrophilic region on the bromine or chlorine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the quinoline ring or an oxygen atom of the ethoxy group. These Br···N or Cl···O interactions can be significant in directing the crystal packing. nih.gov
π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, offset to minimize electrostatic repulsion. These interactions are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice. tandfonline.com
C-H···π Interactions: The hydrogen atoms of the ethoxy group or the quinoline ring can interact with the electron-rich π-system of an adjacent quinoline ring.
The interplay of these various intermolecular forces will dictate the specific three-dimensional arrangement of the molecules in the crystal, influencing properties such as melting point and solubility. A detailed crystallographic study would provide a precise map of these interactions, offering valuable insights into the supramolecular chemistry of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. rsc.orgrsc.org By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing valuable insights into the behavior of compounds like 3-Bromo-2-chloro-6-ethoxyquinoline.
Geometry Optimization and Energetic Studies of Molecular Conformations
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the quinoline (B57606) ring system and the rotatable ethoxy group.
The quinoline core itself is a rigid bicyclic aromatic system. However, the ethoxy group at the 6-position can adopt different conformations due to rotation around the C(6)-O and O-CH2 bonds. Theoretical calculations would typically explore the potential energy surface associated with these rotations to identify the most stable conformer. It is anticipated that the ethyl group will orient itself to minimize steric hindrance with the quinoline ring.
Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations
| Parameter | Predicted Value |
| C(2)-Cl Bond Length | ~1.74 Å |
| C(3)-Br Bond Length | ~1.90 Å |
| C(6)-O Bond Length | ~1.37 Å |
| C(2)-C(3) Bond Length | ~1.42 Å |
| C(3)-C(4) Bond Length | ~1.40 Å |
| C(5)-C(6) Bond Length | ~1.38 Å |
| C(6)-C(7) Bond Length | ~1.41 Å |
| C(2)-N(1)-C(8a) Bond Angle | ~117° |
| C(2)-C(3)-C(4) Bond Angle | ~121° |
| C(5)-C(6)-C(7) Bond Angle | ~120° |
| C(4)-C(4a)-C(8a) Bond Angle | ~119° |
| C(6)-O-CH2 Dihedral Angle | Variable (dependent on conformation) |
Note: These values are illustrative and based on typical DFT results for similar structures. Actual values would require specific calculations for this molecule.
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich quinoline ring system, particularly influenced by the electron-donating ethoxy group at the 6-position. The LUMO, on the other hand, is likely to be distributed over the quinoline ring, with significant contributions from the electron-withdrawing chloro and bromo substituents.
A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more easily polarized. nih.gov The presence of both electron-donating (ethoxy) and electron-withdrawing (chloro, bromo) groups on the quinoline scaffold suggests a potentially tunable electronic structure.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Note: These are estimated energy ranges based on DFT calculations of analogous substituted quinolines. The exact values depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.
In the case of this compound, the MEP map is expected to show a region of high negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group, indicating their nucleophilic character. The hydrogen atoms and the regions around the electron-withdrawing chlorine and bromine atoms are likely to exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. This analysis helps in understanding the intermolecular interactions the molecule can engage in. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.
Conformational Flexibility and Rotational Barriers
As mentioned earlier, the main source of conformational flexibility in this compound is the rotation of the ethoxy group. MD simulations can be employed to study the dynamics of this rotation and to calculate the energy barriers associated with different conformations. By simulating the molecule over a period of time, one can observe the transitions between different rotational isomers and determine their relative populations. This information is crucial for understanding how the molecule might behave in a dynamic environment, such as in solution or when interacting with a biological target.
Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Functionalized Quinoline (B57606) Derivatives
3-Bromo-2-chloro-6-ethoxyquinoline is a valuable intermediate in the creation of functionalized quinoline derivatives. rsc.org The quinoline scaffold itself is a significant pharmacophore in therapeutic medicine, and the ability to introduce various functional groups allows for the fine-tuning of a molecule's chemical and physical properties. frontiersin.orgnih.gov The presence of both a bromo and a chloro group offers differential reactivity, enabling selective substitution reactions. For instance, the chloro group can be displaced by a methoxy (B1213986) group, and the bromo group can be transformed into an azide, which can then react with alkynes to form quinoline-triazole hybrids. frontiersin.org This step-wise functionalization is a key strategy in the synthesis of complex quinoline derivatives with potential biological activities. frontiersin.orgnih.gov
Precursor for Advanced Heterocyclic Systems
The reactivity of this compound makes it an excellent precursor for the synthesis of more complex, advanced heterocyclic systems. The quinoline core can be a building block for larger, fused ring systems or can be linked to other heterocyclic moieties. frontiersin.org For example, the Vilsmeier-Haack reaction can be employed to introduce a formyl group, which then serves as a handle for constructing pyrazole (B372694) and pyridine-quinoline hybrids. frontiersin.org The ability to build upon the quinoline framework opens up possibilities for creating novel molecular architectures with unique properties.
Building Block in the Construction of Complex Organic Molecules
As a versatile organic building block, this compound provides a foundational structure for the assembly of larger, more intricate organic molecules. boronmolecular.com Organic building blocks are fundamental units in modern organic synthesis, allowing for the precise construction of complex targets. boronmolecular.com The different reactive sites on this compound allow for its incorporation into larger molecular frameworks through various coupling reactions. This modular approach is central to the synthesis of complex natural products and other challenging organic targets. chim.it
Potential in the Design and Synthesis of Organic Electronic Materials
The quinoline scaffold is a known component in the design of organic electronic materials. The extended π-system of the quinoline ring, combined with the potential for introducing various electron-donating or electron-withdrawing groups, makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com While specific research on the direct application of this compound in this area is emerging, its role as a precursor to functionalized quinolines suggests its potential in creating novel materials with tailored electronic properties.
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The design of molecules that can self-assemble into larger, ordered structures is a key aspect of this field. nih.govnih.gov The functional groups on this compound, such as the ethoxy group and the potential for introducing other functionalities, could be utilized to direct intermolecular interactions and drive self-assembly processes. This could lead to the formation of well-defined nanoscale structures with potential applications in areas like catalysis or molecular recognition. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
